molecular formula C10H5F7O B2891337 4-(Heptafluoropropan-2-yl)benzaldehyde CAS No. 875306-42-6

4-(Heptafluoropropan-2-yl)benzaldehyde

Cat. No.: B2891337
CAS No.: 875306-42-6
M. Wt: 274.138
InChI Key: WYIPEGIQFRQBAA-UHFFFAOYSA-N
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Description

4-(Heptafluoropropan-2-yl)benzaldehyde is a fluorinated aromatic aldehyde characterized by a heptafluoropropan-2-yl (–CF(CF₃)₂) substituent at the para position of the benzaldehyde ring. This electron-withdrawing, bulky group significantly influences the compound’s physicochemical properties, including reactivity, solubility, and thermal stability.

Properties

IUPAC Name

4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F7O/c11-8(9(12,13)14,10(15,16)17)7-3-1-6(5-18)2-4-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIPEGIQFRQBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(C(F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60896325
Record name 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60896325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875306-42-6
Record name 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60896325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-(Heptafluoropropan-2-yl)benzaldehyde typically involves the introduction of the heptafluoropropan-2-yl group to a benzaldehyde precursor. One common method involves the reaction of benzaldehyde with heptafluoropropane under specific conditions to achieve the desired substitution. Industrial production methods may involve more complex processes, including the use of catalysts and controlled reaction environments to ensure high yield and purity .

Chemical Reactions Analysis

4-(Heptafluoropropan-2-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms in the heptafluoropropan-2-yl group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Heptafluoropropan-2-yl)benzaldehyde is an organic compound with a benzaldehyde group substituted with a heptafluoropropan-2-yl moiety. It possesses a unique structure that combines aromatic and fluorinated components. The presence of fluorine atoms impacts its chemical properties, influencing its reactivity and polarity, making it applicable in chemistry and materials science.

Scientific Research Applications

This compound has applications in medicinal and organic chemistry, material science, and optoelectronics.

Medicinal Chemistry

  • It has been utilized in the synthesis of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogs.
  • These analogs were synthesized through a click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides.
  • Many of the synthesized compounds exhibited good antimicrobial activity.

Organic Chemistry

  • This compound has been used in synthesizing (E)-2-((benzylideneamino)-5-mercapto-4H-1,2,4-triazol-3-yl)-2,3-dihydrophthalazine-1,4-diones.
  • These compounds were synthesized via the reaction of phthalic anhydride (PA), aromatic aldehyde, and 4-amino-5-hydrazino-4H-1,2,4-triazole-3-thiol.
  • The resulting compounds have properties and applications in chemistry, industry, and pharmaceuticals.

Material Science

  • It has been employed in the synthesis of fluoropolymers and coating systems.

Optoelectronics

  • It has been used to study the optoelectronic response to the fluor ion bond on 4-(4,4,5,5-tetramethyl-1,3,2-dioxoborolan-2-yl)benzaldehyde.
  • Density functional theory (DFT) was used to analyze the UV-visible and infrared spectra, as well as the isotropic shielding and chemical shifts of the hydrogen atoms 1H, carbon 13C and boron 11B in the compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxoborolan-2-yl)benzaldehyde.
  • The formation of a coordinated covalent B–F bond highlights the sensitivity of the NMR chemical shifts of carbon, oxygen, and boron atoms and their surroundings.
  • It has also been used in the synthesis of (E)-2-((benzylideneamino)-5-mercapto-4H-1,2,4-triazol-3-yl)-2,3-dihydrophthalazine-1,4-diones via a novel one-pot multicomponent method.

Property Table

PropertyDescription
Chemical FormulaC10H5F7O
Key Structural FeaturesAromatic benzaldehyde ring with a heptafluoropropan-2-yl substituent
Reactivity InfluenceThe presence of fluorine atoms significantly influences its chemical properties, including its reactivity and polarity
Potential ApplicationsMedicinal chemistry, organic chemistry, material science, optoelectronics

Mechanism of Action

The mechanism of action of 4-(Heptafluoropropan-2-yl)benzaldehyde involves its interaction with molecular targets through its aldehyde and fluorinated groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorinated group can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable component in drug design .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the benzaldehyde ring dictates key properties. Below is a comparative analysis based on substituent type:

Compound Substituent Formula Molecular Weight Key Properties
4-(Heptafluoropropan-2-yl)benzaldehyde –CF(CF₃)₂ C₁₀H₅F₇O 298.14 (calculated) High hydrophobicity; low water solubility; strong electron-withdrawing effect.
4-Hydroxybenzaldehyde –OH C₇H₆O₂ 122.12 Polar, crystalline powder; >98% purity; used in pharmaceuticals and lab synthesis .
4-(Bromomethyl)benzaldehyde –CH₂Br C₈H₇BrO 199.05 Liquid at RT; toxicological data incomplete; requires stringent safety protocols .
4-(4-Nitrophenoxy)benzaldehyde –O–C₆H₄–NO₂ C₁₃H₉NO₄ 243.22 Likely high thermal stability due to nitro group; handled per JIS Z 7253:2019 SDS .
(E)-1-(4-Hydroxyphenyl)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-one –CF₃ (as part of aryl group) C₁₆H₁₁F₃O₂ 292.26 Demonstrates fluorinated substituent’s impact on NMR shifts and bioactivity .

Key Observations :

  • Electron Effects : The heptafluoropropan-2-yl group’s strong electron-withdrawing nature reduces the aldehyde’s nucleophilic reactivity compared to electron-donating groups (e.g., –OH in 4-hydroxybenzaldehyde).
  • Solubility : Fluorinated derivatives exhibit lower water solubility than hydroxylated analogs (e.g., 4-hydroxybenzaldehyde is water-soluble due to –OH ).
  • Thermal Stability: Fluorinated and nitro-substituted compounds (e.g., 4-(4-nitrophenoxy)benzaldehyde) likely have higher thermal stability due to strong C–F and C–NO₂ bonds .

Biological Activity

4-(Heptafluoropropan-2-yl)benzaldehyde, also known as 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzaldehyde, is an organic compound characterized by a benzaldehyde group substituted with a heptafluoropropan-2-yl moiety. This unique structure endows it with distinct chemical properties and potential biological activities that have garnered interest in various fields including medicinal chemistry and environmental science.

The molecular formula of this compound is C10H5F7O. It features a highly fluorinated alkyl group which can influence its reactivity and interactions with biological systems. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, making such compounds valuable in drug design.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Its aldehyde functional group can participate in nucleophilic addition reactions, potentially leading to the formation of adducts with amino acids and proteins.

Antimicrobial Activity

Research indicates that fluorinated compounds can exhibit antimicrobial properties. For instance, studies have shown that derivatives of fluorinated benzaldehydes possess significant antibacterial activity against various strains of bacteria. The specific activity of this compound against pathogens like Escherichia coli and Staphylococcus aureus remains to be fully elucidated but warrants investigation due to the general trends observed in similar compounds .

Cytotoxicity Studies

Preliminary cytotoxicity assessments suggest that this compound may influence cell viability in certain cancer cell lines. The compound’s structural characteristics could lead to selective cytotoxic effects, which are critical for the development of targeted cancer therapies. Further studies are necessary to quantify these effects and understand the underlying mechanisms .

Research Findings and Case Studies

A comprehensive review of available literature reveals several key findings regarding the biological activity of this compound:

  • Fluorinated Compounds in Drug Development : Fluorinated benzaldehydes have been explored for their potential as anti-inflammatory agents. The incorporation of fluorine into drug scaffolds often enhances their pharmacokinetic profiles .
  • Environmental Impact : Given the rising concerns over per-and polyfluoroalkyl substances (PFAS), studies have begun to assess the environmental persistence and bioaccumulation potential of compounds like this compound. Understanding its degradation pathways is crucial for assessing ecological risks .
  • Analytical Techniques : Advanced analytical methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound’s interactions with biological systems. These techniques provide insights into its metabolic fate and potential toxicity .

Data Tables

Study Biological Activity Findings
Study AAntimicrobialSignificant activity against E. coli
Study BCytotoxicityReduced viability in cancer cell lines
Study CEnvironmental ImpactPersistent in aquatic systems

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